7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a fused heterocyclic structure, and is substituted with a 3,4-dimethylphenyl group and a pyridin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor containing the pyridin-3-yl group
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow chemistry to improve reaction efficiency and reduce waste. Additionally, purification methods such as recrystallization or chromatography would be employed to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the pyridin-3-yl group allows for oxidation reactions, potentially forming N-oxide derivatives.
Reduction: : Reduction reactions can be performed on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, leading to the formation of reduced analogs.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic core and the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution may use amines or alkyl halides.
Major Products Formed
Oxidation: : N-oxide derivatives of the compound.
Reduction: : Reduced analogs of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Substitution: : Substituted derivatives at various positions on the core and phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic use in treating diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: : These compounds share a similar heterocyclic core but may have different substituents.
3,4-Dimethylphenyl derivatives: : Compounds containing the 3,4-dimethylphenyl group but with different core structures.
Uniqueness
The uniqueness of 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of substituents and core structure, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7/c1-12-5-6-15(8-13(12)2)26-18-16(10-22-26)19-23-17(24-25(19)11-21-18)14-4-3-7-20-9-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZQHBQXIJNUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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